Regioisomeric Form Distinction: Naphthalen‑1‑yl Ester (CAS 332381‑73‑4) Versus Naphthalen‑2‑yl Ester (CAS 332381‑51‑8)
The 1‑naphthyl ester and its 2‑naphthyl regioisomer are chemically distinct entities that cannot be used interchangeably. The 1‑naphthyl isomer (CAS 332381‑73‑4) presents a different spatial orientation of the fused aromatic system relative to the quinoline core compared to the 2‑naphthyl isomer, which directly impacts molecular recognition in biological targets and physicochemical properties [1]. No published head‑to‑head biological data are currently available; therefore, this differentiation is based on established chemical principles.
| Evidence Dimension | Regioisomeric identity of naphthyl ester group |
|---|---|
| Target Compound Data | Naphthalen‑1‑yl (α‑naphthyl) ester; CAS 332381‑73‑4; InChI Key DMBWYOHILGSZIB‑UHFFFAOYSA‑N |
| Comparator Or Baseline | Naphthalen‑2‑yl (β‑naphthyl) ester; CAS 332381‑51‑8; distinct InChI Key |
| Quantified Difference | Different regioisomer; no shared binding or activity data |
| Conditions | Structural identity verification by NMR, HPLC, or InChI Key |
Why This Matters
Using the incorrect regioisomer in an SAR study or biological assay would introduce an uncontrolled variable that could produce false structure–activity relationships.
- [1] PubChem. Compound Summary for CID 1734594: 1‑Naphthyl 2‑(4‑methoxyphenyl)‑4‑quinolinecarboxylate. InChI Key: DMBWYOHILGSZIB‑UHFFFAOYSA‑N. View Source
